3-Methylcyclooctene
Overview
Description
3-Methylcyclooctene is a chemical compound with the molecular formula C9H16 . It is also known by other names such as (1Z)-3-Methylcyclooctene, (Z)-Cyclooctene, 3-methyl, and others . The CAS Registry Number for this compound is 13152-05-1 .
Molecular Structure Analysis
The molecular structure of 3-Methylcyclooctene consists of a cyclooctene ring with a methyl group attached to one of the carbons . The exact structure can be viewed using specific chemical software or online databases .Physical And Chemical Properties Analysis
3-Methylcyclooctene has a molecular weight of 124.2233 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photoisomerization Studies : 3-Methylcyclooctene has been used to study the effects of methylation on the photochemical behavior of cyclooctene. Research has shown that methylation influences the strain in the (E)-isomer and affects the photoisomerization process (Tsuneishi, Inoue, Hakushi, & Tai, 1993).
Combustion and Pyrolysis : Studies on the pyrolysis and combustion of methylcyclohexane, a related compound, provide insights into the combustion chemistry of larger cycloalkanes and practical fuels. This has implications for the development of kinetic models in fuel surrogates (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).
Polymerization Processes : 3-Methylcyclooctene has been used in studies of ring-opening polymerization of unsaturated alicyclic compounds, contributing to the understanding of polymer chemistry and offering methods for synthesizing alternating terpolymers (Calderon, Ofstead, & Judy, 1967).
Ethylene Response Inhibition : Research has also investigated the use of compounds like 3-Methylcyclopropene (a structurally related compound) in inhibiting ethylene responses, with potential applications in the preservation of fruits and vegetables (Sisler, Serek, Dupille, & Goren, 1999).
Metathesis Polymerization : Studies have explored the regio- and stereoselective ring-opening metathesis polymerization of 3-substituted cyclooctenes, including 3-Methylcyclooctene. This research contributes to the field of materials science and the development of low-density polyethylenes (Kobayashi, Pitet, & Hillmyer, 2011).
Wastewater Treatment Studies : The degradation of nitrogenous heterocyclic compounds like 3-Methylindole in wastewater has been examined, which is relevant for the treatment of industrial wastewater (He, Wang, & Wang, 2022).
Catalyst Development : Research has been conducted on Ni/Al2O3 catalysts and their activity in dehydrogenation of methylcyclohexane for hydrogen production, which is related to the applications of cycloalkanes like 3-Methylcyclooctene in energy and fuel industries (Yolcular & Olgun, 2008).
Safety And Hazards
properties
IUPAC Name |
(1Z)-3-methylcyclooctene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/1CCCCC/C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclooctene | |
CAS RN |
13152-05-1 | |
Record name | NSC120745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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